molecular formula C13H12FN3 B1492739 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile CAS No. 2097963-21-6

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1492739
M. Wt: 229.25 g/mol
InChI Key: WEAXRZLKZKOLJI-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenyl group (a ring of 6 carbon atoms, similar to benzene), a nitrile group (-CN), and a fluoroethyl group (-CH2-CH2-F).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl group, and nitrile group would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the nitrile group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Fluoride Sensing

A study by Peng et al. (2005) investigated derivatives similar to 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile as colorimetric and fluorescent chemosensors for fluoride. These compounds showed significant spectral changes upon fluoride addition, including a red shift in absorption and fluorescence emission, attributed to proton-transfer mechanisms. This finding underscores the potential of such compounds in selective fluoride detection, which could be tuned by modifying the electron push-pull properties on the phenyl group (Peng et al., 2005).

Synthesis of Fluorinated Heterocycles

Breen et al. (2014) described the fluorination of pyrazole substrates, leading to the creation of difluoropyrazoles and fluoropyrazole derivatives. This research highlights a method for introducing fluorine atoms into pyrazole rings, potentially useful in synthesizing compounds with enhanced biological activity or material properties (Breen et al., 2014).

Synthesis of Pyrazole Derivatives

Ali et al. (2016) explored the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde, leading to new pyrazole, pyrimidine, and azolopyrimidine derivatives. This work demonstrates the versatility of pyrazole derivatives as scaffolds for synthesizing a wide range of heterocyclic compounds (Ali et al., 2016).

Lewis Acidity Sensing

Hirano et al. (2010) investigated metal-ion complexation with imidazopyrazinone derivatives, showing changes in UV/vis absorption and fluorescence properties upon metal binding. This suggests the utility of such compounds in detecting and quantifying metal ions based on their Lewis acidity, which could be relevant in environmental monitoring and chemical sensing (Hirano et al., 2010).

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, from pharmaceuticals to materials science. Future research on this compound could explore its potential uses, its reactivity with other compounds, and its physical and chemical properties .

properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-7-9-17-12(6-8-15)10-13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXRZLKZKOLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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